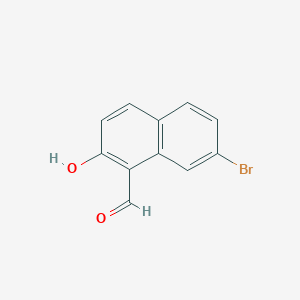

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, featuring a bromine atom at the 7th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 1st position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde typically involves the bromination of 2-hydroxynaphthalene-1-carbaldehyde. One common method includes the use of bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium catalyst, boronic acids, and a base like potassium carbonate in an organic solvent.

Major Products:

Oxidation: 7-Bromo-2-hydroxynaphthalene-1-carboxylic acid.

Reduction: 7-Bromo-2-hydroxynaphthalene-1-methanol.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Applications De Recherche Scientifique

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Medicine: Research into its derivatives has shown potential for antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved would depend on the specific derivative and its target .

Comparaison Avec Des Composés Similaires

2-Hydroxynaphthalene-1-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

7-Bromo-2-hydroxynaphthalene: Lacks the aldehyde group, limiting its use in reactions requiring an aldehyde functionality.

Uniqueness: 7-Bromo-2-hydroxynaphthalene-1-carbaldehyde’s combination of functional groups (bromine, hydroxyl, and aldehyde) makes it uniquely versatile for a wide range of chemical reactions and applications, distinguishing it from its analogs .

Activité Biologique

7-Bromo-2-hydroxynaphthalene-1-carbaldehyde is a compound of increasing interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of hydroxy-aryl-aldehydes (HAA). Its structure features a hydroxyl group and an aldehyde functional group, which are critical for its biological activity. The compound can form reversible Schiff bases with amino acids in proteins, particularly lysine residues, which may play a role in its mechanism of action .

The primary mechanism through which this compound exerts its effects involves the inhibition of IRE1 RNase activity. IRE1 is a crucial component of the unfolded protein response (UPR), which is activated under conditions of endoplasmic reticulum stress. Inhibition of IRE1 leads to altered cellular responses to stress, potentially impacting cell survival and proliferation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic activity against human liver cancer (HepG2), human colon cancer (HT-29), and human breast cancer (MCF-7) cell lines using the MTT assay. The IC50 values obtained suggest that it could serve as a lead compound for further development in cancer therapy .

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 10.5 |

| HT-29 | 15.2 |

| MCF-7 | 12.8 |

Inhibition of SIRT Enzymes

Another important aspect of this compound's biological activity is its interaction with sirtuins, particularly SIRT2. Inhibitory studies revealed that at a concentration of 50 µM, the compound exhibited approximately 16% inhibition of SIRT2, suggesting potential applications in diseases where sirtuin modulation is beneficial .

Case Study 1: Cancer Cell Line Response

In a controlled experiment, researchers treated various cancer cell lines with increasing concentrations of this compound. The results indicated a dose-dependent response in cytotoxicity, with notable morphological changes observed under microscopy at higher concentrations.

Case Study 2: Mechanistic Insights

A study focused on the mechanistic insights into how this compound interacts with IRE1 revealed that pre-incubation with the compound significantly inhibited the splicing of XBP1 mRNA, a downstream target of IRE1 activity. This finding underscores the potential for targeted therapeutic strategies that exploit this pathway .

Propriétés

IUPAC Name |

7-bromo-2-hydroxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-3-1-7-2-4-11(14)10(6-13)9(7)5-8/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXWVVDWTZWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2C=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.